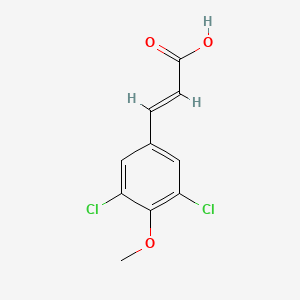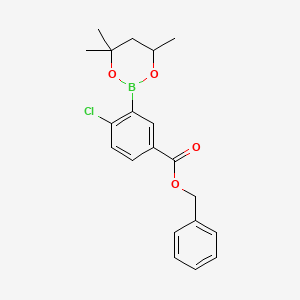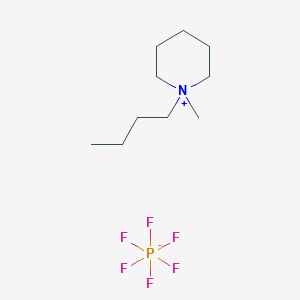
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95%, also known as E-3-DCMPA, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that has been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a reagent in the synthesis of polymers. In addition, (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% has been used as a fluorescent probe for imaging and as a fluorescent dye for the detection of proteins.
Mecanismo De Acción
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. Specifically, it is thought to inhibit the enzyme acyl-CoA synthetase, which is involved in the conversion of fatty acids into acyl-CoA. This inhibition is thought to lead to the inhibition of fatty acid synthesis and the accumulation of free fatty acids.
Biochemical and Physiological Effects
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of fatty acids, leading to the accumulation of free fatty acids. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and triglycerides. Furthermore, it has been shown to reduce the levels of glucose and insulin in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound with a long shelf life, making it a reliable reagent for laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a relatively potent inhibitor of enzymes, and its effects can be difficult to control in experiments.
Direcciones Futuras
There are several potential future directions for the use of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% in scientific research. It could be used to further explore the biochemical and physiological effects of its inhibition of fatty acid synthesis. In addition, it could be used to explore the potential therapeutic applications of its inhibition of enzymes involved in cholesterol and triglyceride biosynthesis. Furthermore, it could be used to further explore the potential applications of its fluorescent properties. Finally, it could be used to explore the potential applications of its ability to reduce levels of glucose and insulin in the blood.
Métodos De Síntesis
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with 3-chloro-4-methoxybenzyl chloride in the presence of a base and anhydrous solvent. This reaction yields the corresponding ester, (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid. The second step of the synthesis involves the hydrolysis of the ester, which is catalyzed by an acid. This yields the final product, (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid, 95%.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMPKHNTDUSWCF-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6327941.png)

![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)
![8-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327970.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

